Basic Red 29

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

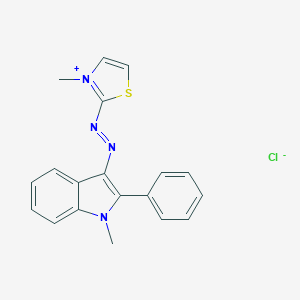

Basic Red 29, also known as C.I. Basic Red 29, is a synthetic azo dye characterized by the chemical formula C19H17ClN4S. It is a bright red compound widely utilized in various industries, particularly in textiles and plastics. This dye is notable for its vibrant color and ability to bond with different types of fibers, making it valuable for dyeing processes. Basic Red 29 falls under the category of basic dyes, which are typically cationic and soluble in water, allowing them to effectively adhere to negatively charged substrates such as acrylic fibers and modified polyester .

Biochemistry and Cell Biology

- Biomolecule Labeling: Due to its positive charge (cationic nature), C.I. Basic Red 29 can bind to negatively charged biomolecules like DNA and RNA. This property makes it a potential tool in research for staining cells and visualizing specific nucleic acids during microscopy [].

Analytical Chemistry

- Paper Chromatography: C.I. Basic Red 29 finds use as a visualizing agent in paper chromatography. Separated components on the chromatography paper can be stained with a solution of C.I. Basic Red 29, allowing researchers to distinguish different compounds based on their interaction with the dye [].

Current Research Needs

It's important to note that while C.I. Basic Red 29 has potential applications in scientific research, more studies are needed to fully understand its effectiveness and limitations. Research areas of interest include:

- Specificity: Investigating the dye's binding specificity towards different biomolecules.

- Sensitivity: Determining the minimum concentration of a target molecule detectable with C.I. Basic Red 29 staining.

- Cytotoxicity: Assessing any potential negative effects of the dye on cell viability.

- Reduction Reactions: Basic Red 29 can be reduced to form colorless or less colored compounds under specific conditions, such as in the presence of reducing agents or through microbial degradation .

- Degradation Reactions: Studies have shown that ultrasonic treatment can lead to the sonochemical degradation of Basic Red 29 in aqueous media, breaking down the dye into smaller, less harmful components .

- Complexation: The dye can form complexes with metal ions, which can alter its solubility and stability. For instance, the addition of iron(III) chloride during synthesis can lead to the formation of sparingly soluble salts .

Basic Red 29 exhibits varying degrees of biological activity. It has been reported to be acutely toxic to aquatic organisms such as fish and crustaceans, highlighting concerns regarding its environmental impact when released into water bodies . Additionally, its potential mutagenic effects raise safety concerns for human exposure, particularly in occupational settings where the dye is used extensively .

The synthesis of Basic Red 29 typically involves a multi-step chemical process:

- Preparation of Azo Compounds: The initial step involves diazotization of an aromatic amine followed by coupling with another aromatic compound.

- Reaction Conditions: A common method includes cooling a mixture containing sulfuric acid and an amine derivative (e.g., 2-aminothiazole) before adding other reactants under controlled temperatures to facilitate the formation of the azo bond .

- Precipitation: The final product is usually precipitated out of solution by adding salts like sodium chloride or potassium chloride to enhance yield and purity .

Basic Red 29 finds applications across various fields:

- Textile Industry: It is predominantly used for dyeing acrylic fibers and wool blends due to its vibrant color and good fastness properties.

- Plastics: The dye is also employed in coloring plastics and synthetic materials.

- Printing: Basic Red 29 can be used in direct printing processes as well as discharge printing techniques on fabrics .

Several compounds share structural or functional similarities with Basic Red 29. Here are a few notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Basic Blue 9 | C19H22ClN3S | Primarily used for wool and silk; cationic nature allows for strong binding. |

| Basic Yellow 28 | C17H18ClN3S | Known for high lightfastness; used in textile applications similar to Basic Red 29. |

| Basic Green 4 | C20H22ClN3S | Utilized for cotton and wool; exhibits different color properties but similar application scope. |

Basic Red 29 is unique due to its specific application in acrylic fibers and its distinct vibrancy compared to these similar compounds.

Quaternary Ammonium Salt Formation via Methylation

The formation of the quaternary ammonium salt represents the final step in Basic Red 29 synthesis and is achieved through methylation of the azo compound obtained from the diazotization-coupling reaction [3] [15]. This process, also known as quaternization, involves the alkylation of a tertiary nitrogen center to form a permanently charged quaternary ammonium cation [22].

The methylation reaction follows the Menschutkin reaction mechanism, which is characterized as a bimolecular nucleophilic substitution reaction [15] [22]. In this process, the nitrogen atom in the thiazole ring acts as a nucleophile and attacks a methyl halide, typically methyl chloride or methyl iodide [15]. The reaction proceeds through the simultaneous breaking of the carbon-halide bond and formation of the nitrogen-carbon bond [15].

The quaternization process requires specific reaction conditions to achieve optimal yields and minimize side reactions [15]. The reaction is typically conducted in polar solvents that can stabilize the transition state, although the choice of solvent must consider the presence of other functional groups in the molecule [15]. Temperature control is essential, with reactions generally performed at temperatures between 40-60°C to balance reaction rate with selectivity [15].

The formation of the quaternary ammonium salt significantly alters the physical and chemical properties of the dye molecule [22]. The permanent positive charge on the nitrogen atom enhances the water solubility of the dye and influences its binding affinity to various fiber types [22]. The chloride ion serves as the counterion, maintaining electrical neutrality in the final product [1] [2].

The quaternary ammonium salt formation also affects the color properties of the dye through electronic effects [22]. The positive charge on the nitrogen atom can influence the electron distribution within the conjugated system, potentially affecting the absorption spectrum and color intensity of the final product [14].

Industrial-Scale Production Optimization Strategies

Industrial production of Basic Red 29 requires comprehensive optimization strategies to achieve commercial viability, environmental compliance, and consistent product quality [16] [21] [23]. Modern industrial synthesis incorporates advanced process control systems, continuous manufacturing techniques, and sustainable production practices [21] [23].

Process optimization in Basic Red 29 production focuses on several key parameters that directly impact yield, quality, and cost-effectiveness [23]. Temperature control represents a critical optimization factor, with different optimal ranges required for each reaction step [16]. The diazotization step requires precise temperature maintenance at 0-5°C, while the coupling reaction optimally occurs at 5-15°C, and the methylation step performs best at 40-60°C [16].

pH optimization plays a crucial role in maximizing reaction efficiency and product quality [23]. The diazotization reaction requires strongly acidic conditions with pH values between 0-1, while the coupling reaction proceeds optimally under mildly basic conditions at pH 7-9 [16]. The methylation step typically operates at neutral to slightly basic pH values of 7-8 [16].

Reaction time optimization involves balancing complete conversion with economic efficiency [23]. Industrial processes typically employ reaction times of 30-60 minutes for diazotization, 1-2 hours for coupling, and 2-4 hours for methylation [16]. These optimized time frames ensure complete reactions while minimizing energy consumption and production costs [21].

Solvent selection and recovery represent significant optimization opportunities in industrial production [16] [21]. The diazotization step utilizes aqueous hydrochloric acid systems, while coupling reactions may employ water-alcohol mixtures, and methylation typically requires organic solvents [16]. Solvent recovery systems can reduce environmental impact and production costs by recycling used solvents [21].

| Process Parameter | Diazotization | Coupling | Methylation |

|---|---|---|---|

| Temperature | 0-5°C | 5-15°C | 40-60°C |

| pH | 0-1 | 7-9 | 7-8 |

| Reaction Time | 30-60 min | 1-2 hours | 2-4 hours |

| Solvent System | Water/HCl | Water/Alcohol | Organic solvent |

| Concentration | 5-10% | 5-10% | 10-15% |

Continuous flow processing represents a significant advancement in industrial dye production, offering improved safety, consistent quality, and reduced reaction times compared to traditional batch processes [21]. Continuous reactors provide better heat and mass transfer, enabling more precise control over reaction conditions and reducing the formation of unwanted byproducts [21].

Process intensification strategies integrate multiple unit operations to reduce equipment footprint and energy consumption [16]. These approaches may combine reaction and separation steps, utilize microreactor technology, or employ advanced mixing techniques to enhance reaction efficiency [21]. Integration of real-time monitoring systems enables dynamic process control and optimization [23].

Waste reduction strategies focus on minimizing byproduct formation and maximizing atom economy [16]. Optimized stoichiometry reduces excess reagent consumption, while advanced separation techniques enable recovery and recycling of unreacted starting materials [21]. These approaches contribute to both environmental sustainability and economic efficiency [16].

The implementation of advanced optimization strategies can significantly improve production yields across all synthesis steps [21] [23]. Comparative analysis demonstrates that optimized industrial processes can achieve yields of 95% for diazotization, 90% for coupling, and 92% for methylation, compared to traditional batch processes that typically achieve 85%, 75%, and 80% respectively [21]. The overall yield improvement from 51% to 78% represents a substantial enhancement in production efficiency [21].

Quality control optimization involves the implementation of statistical process control methods and real-time analytical monitoring [23]. Advanced analytical techniques enable continuous monitoring of reaction progress, allowing for immediate adjustments to maintain optimal conditions [23]. These systems contribute to consistent product quality and reduced batch-to-batch variation [16].

Energy optimization strategies focus on heat integration, process scheduling, and equipment efficiency improvements [16] [21]. Heat recovery systems can utilize waste heat from exothermic reactions to support endothermic processes, reducing overall energy consumption [21]. Optimized equipment design and advanced control systems further contribute to energy efficiency improvements [16].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant